![molecular formula C9H14N6O4 B3858806 4-amino-N'-[2-(4-morpholinyl)-2-oxoethoxy]-1,2,5-oxadiazole-3-carboximidamide](/img/structure/B3858806.png)
4-amino-N'-[2-(4-morpholinyl)-2-oxoethoxy]-1,2,5-oxadiazole-3-carboximidamide
Overview
Description
4-amino-N'-[2-(4-morpholinyl)-2-oxoethoxy]-1,2,5-oxadiazole-3-carboximidamide, commonly referred to as MORC-2, is a chemical compound that has been the subject of extensive scientific research. It is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a critical role in DNA repair. The inhibition of PARP by MORC-2 has been shown to have significant implications for the treatment of cancer and other diseases.
Mechanism of Action
MORC-2 inhibits 4-amino-N'-[2-(4-morpholinyl)-2-oxoethoxy]-1,2,5-oxadiazole-3-carboximidamide by binding to the enzyme's catalytic domain and preventing the transfer of ADP-ribose units from nicotinamide adenine dinucleotide (NAD+) to target proteins. This inhibition leads to the accumulation of DNA damage and subsequent cell death, particularly in cancer cells.
Biochemical and Physiological Effects:
In addition to its effects on DNA repair, MORC-2 has also been shown to have other biochemical and physiological effects. For example, it has been shown to inhibit the activation of the transcription factor NF-κB, which plays a critical role in inflammation and immune response. MORC-2 has also been shown to inhibit the proliferation of vascular smooth muscle cells, which has implications for the treatment of cardiovascular disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of MORC-2 as a research tool is its specificity for 4-amino-N'-[2-(4-morpholinyl)-2-oxoethoxy]-1,2,5-oxadiazole-3-carboximidamide inhibition. This allows researchers to study the effects of 4-amino-N'-[2-(4-morpholinyl)-2-oxoethoxy]-1,2,5-oxadiazole-3-carboximidamide inhibition in a controlled manner. However, one limitation of MORC-2 is its relatively low potency compared to other 4-amino-N'-[2-(4-morpholinyl)-2-oxoethoxy]-1,2,5-oxadiazole-3-carboximidamide inhibitors, such as olaparib and rucaparib. This can make it more difficult to achieve complete inhibition of 4-amino-N'-[2-(4-morpholinyl)-2-oxoethoxy]-1,2,5-oxadiazole-3-carboximidamide in some experimental settings.
Future Directions
There are several potential directions for future research on MORC-2. One area of interest is the development of more potent 4-amino-N'-[2-(4-morpholinyl)-2-oxoethoxy]-1,2,5-oxadiazole-3-carboximidamide inhibitors based on the structure of MORC-2. Another area of interest is the investigation of the effects of 4-amino-N'-[2-(4-morpholinyl)-2-oxoethoxy]-1,2,5-oxadiazole-3-carboximidamide inhibition in combination with other therapeutic agents, such as immunotherapy. Additionally, further studies are needed to fully understand the biochemical and physiological effects of MORC-2 and its potential as a therapeutic agent for a variety of diseases.
Scientific Research Applications
MORC-2 has been the subject of extensive scientific research due to its potential as a therapeutic agent. The inhibition of 4-amino-N'-[2-(4-morpholinyl)-2-oxoethoxy]-1,2,5-oxadiazole-3-carboximidamide by MORC-2 has been shown to sensitize cancer cells to DNA-damaging agents, such as chemotherapy and radiation therapy. This effect is due to the fact that cancer cells rely heavily on 4-amino-N'-[2-(4-morpholinyl)-2-oxoethoxy]-1,2,5-oxadiazole-3-carboximidamide for DNA repair, and the inhibition of this enzyme leads to the accumulation of DNA damage and subsequent cell death.
properties
IUPAC Name |
4-amino-N'-(2-morpholin-4-yl-2-oxoethoxy)-1,2,5-oxadiazole-3-carboximidamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N6O4/c10-8(7-9(11)14-19-12-7)13-18-5-6(16)15-1-3-17-4-2-15/h1-5H2,(H2,10,13)(H2,11,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXWTUYQSKGVNDC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CON=C(C2=NON=C2N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C(=O)CO/N=C(/C2=NON=C2N)\N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N6O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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